8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Description
Historical Context of Imidazo[1,2-a]pyridine Scaffold Development
The imidazo[1,2-a]pyridine core first gained prominence in the mid-20th century through synthetic efforts targeting antiviral and antibacterial agents. Early work by Enguehard-Gueiffier and Gueiffier (2007) systematically cataloged the pharmacological potential of this scaffold, revealing its broad-spectrum bioactivity[4a]. The 8-methyl derivative emerged as part of structure-activity relationship (SAR) studies aimed at optimizing metabolic stability, with saturation of the pyridine ring proving critical for reducing first-pass metabolism in hepatic systems[4b].
Key milestones in its development include:
- 1980s : Discovery of zolpidem, an imidazo[1,2-a]pyridine-based GABA_A receptor agonist, which demonstrated the scaffold's central nervous system (CNS) permeability[4a].
- 2005 : Implementation of Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions, enabling rapid diversification at C2 and C3 positions.
- 2015 : Development of metal-free cyclization methods using iodine, which improved synthetic accessibility of 8-substituted variants[4c].
Synthetic evolution is exemplified in Table 1, comparing traditional and contemporary approaches to 8-methyl derivatives:
These advancements addressed early challenges in regioselectivity, particularly the tendency for dimerization during imidazole ring closure. Modern NMR techniques (e.g., $$^{13}\text{C}$$ DEPT-135) now enable precise characterization of the 8-methyl group's stereochemical environment, resolving historical ambiguities in structural assignments.
Strategic Importance of Saturated Nitrogen-Containing Heterocycles
The partial saturation in 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine confers three strategic advantages over fully aromatic analogs:
- Enhanced Solubility Profile : Reduction of the pyridine ring decreases logP by 0.8-1.2 units compared to desaturated counterparts, as quantified in octanol-water partitioning studies. This property is critical for oral bioavailability in drug candidates.
- Conformational Restriction : The chair-like conformation of the tetrahydro ring system preorganizes the molecule for target binding. X-ray crystallography studies reveal a 15° reduction in dihedral angle between imidazole and pyridine planes versus planar structures[4a].
- Metabolic Stability : Comparative pharmacokinetic studies show 8-methyl derivatives exhibit 3.2-fold longer plasma half-life than their unsaturated analogs in murine models, attributable to reduced CYP450-mediated oxidation.
These characteristics have driven adoption in multiple therapeutic areas:
- Oncology : Derivatives inhibit bromodomain-containing proteins (CBP/EP300) with IC$$_{50}$$ values ≤2.21 μM, leveraging the 8-methyl group for hydrophobic pocket engagement.
- Antimicrobials : Structural analogs demonstrate minimum inhibitory concentrations (MIC) of 4-8 μg/mL against multidrug-resistant Staphylococcus aureus strains[4b].
- Neurology : The scaffold's GABAergic activity persists in saturated forms, with 8-methyl substitution reducing off-target muscarinic receptor binding by 87%[4a].
Current research prioritizes late-stage functionalization strategies, particularly C-H activation at the 5- and 7-positions. A recent breakthrough involves photoredox-catalyzed alkylation using methyl acrylate, achieving 94% regioselectivity for 7-position modification[4c]. This methodology expands the scaffold's utility in fragment-based drug discovery while preserving the critical 8-methyl pharmacophore.
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-2-5-10-6-4-9-8(7)10/h4,6-7H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEDJXAYDSRUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439875 | |
| Record name | 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137415-93-1 | |
| Record name | 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclization
The most widely reported method involves the cyclocondensation of 2-aminopyridine with aldehydes or ketones. For instance, reacting 2-aminopyridine with methylglyoxal in the presence of acetic anhydride yields the tetrahydroimidazo[1,2-a]pyridine scaffold. This reaction proceeds via imine formation followed by intramolecular cyclization, with yields reaching 70–85% under reflux conditions in acetonitrile.
A critical optimization study compared solvents and bases (Table 1). Non-polar solvents like toluene resulted in lower yields (<50%), while polar aprotic solvents such as dimethylformamide (DMF) improved cyclization efficiency to 75–80%. Tributylamine emerged as the optimal base, minimizing side reactions compared to triethylamine or sodium hydroxide.
Table 1: Solvent and Base Optimization for Cyclocondensation
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | Tributylamine | 85 | 6 |
| DMF | Tributylamine | 80 | 5 |
| Ethanol | Triethylamine | 65 | 8 |
Pictet–Spengler Reaction
Histamine-Based Synthesis
The Pictet–Spengler reaction offers an alternative route using histamine derivatives. Treating histamine hydrochloride with paraformaldehyde in aqueous HCl generates the tetrahydroimidazo[4,5-c]pyridine core, which is subsequently methylated to yield the target compound. This method achieved a 78% yield at 80°C over 12 hours, with the methyl group introduced via reductive amination using sodium cyanoborohydride.
Key advantages include high stereoselectivity and compatibility with diverse aldehydes. However, scalability is limited by the need for anhydrous conditions and specialized reagents like PtO₂ catalysts for hydrogenation steps.
Multi-Component One-Pot Synthesis
α-Oxoketenedithioacetal-Based Approach
A scalable one-pot method involves α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate (DMAD) in aqueous medium. The reaction proceeds via in situ generation of heterocyclic ketene aminals (HKAs), which undergo Michael addition and cyclocondensation with DMAD. This strategy achieved 85–92% yields within 10 minutes at room temperature, making it industrially viable (Table 2).
Table 2: Substrate Scope for One-Pot Synthesis
| R Group on α-Oxoketenedithioacetal | Yield (%) |
|---|---|
| Phenyl | 85 |
| 4-Bromophenyl | 86 |
| 2-Furyl | 85 |
The aqueous reaction medium eliminates the need for volatile organic solvents, aligning with green chemistry principles.
Multi-Step Synthesis from 2-Aminopyrimidine
Trichloroacetone-Mediated Pathway
A six-step synthesis begins with 2-aminopyrimidine and 1,1,3-trichloroacetone, yielding 2-(dichloromethyl)imidazo[1,2-a]pyrimidine. Subsequent hydrolysis, oxidation, and hydrogenation steps produce the tetrahydro derivative. While this method offers precise control over intermediate functionalization, the 50% overall yield and prolonged reaction times (48+ hours) limit its practicality.
Industrial Production Considerations
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance the cyclocondensation process. Automated systems achieve 90% yields at 120°C with residence times under 30 minutes, significantly outperforming batch reactors. Catalyst recycling and in-line purification further reduce production costs.
Reaction Mechanism Insights
Cyclocondensation Kinetics
Density functional theory (DFT) studies reveal that the rate-limiting step in cyclocondensation is the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon. Electron-donating groups on the aldehyde accelerate this step, reducing activation energies by 15–20 kJ/mol.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 70–85 | 5–8 h | High | Moderate |
| Pictet–Spengler | 65–78 | 12–24 h | Low | High |
| One-Pot Synthesis | 85–92 | 10 min | Very High | Low |
| Multi-Step Synthesis | 50 | 48 h | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine serves as an essential building block in organic synthesis. Its structure allows it to be utilized in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution which are crucial for developing new drugs and agrochemicals.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to introduce functional groups like ketones or carboxylic acids. |
| Reduction | Reduction reactions can yield alcohols or alkanes using hydrogen gas and catalysts. |
| Substitution | Nucleophilic substitution can introduce new substituents using alkyl halides. |
Biological Applications
Potential Therapeutic Properties
Research indicates that compounds similar to this compound exhibit promising biological activities. These include antimicrobial and anticancer properties. The specific biological effects of this compound require further investigation to fully elucidate its pharmacological potential .
Case Study: Anticancer Activity
A study explored the anticancer properties of derivatives of this compound. Results indicated that certain derivatives inhibited cancer cell proliferation in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .
Pharmaceutical Development
Lead Compound in Drug Discovery
Due to its unique structure and reactivity profile, this compound is being investigated as a lead compound in drug discovery programs. Its derivatives are being synthesized and screened for various biological activities which could lead to the development of new therapeutic agents targeting diseases such as cancer and inflammation .
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Methyl Substitution: The 8-methyl group enhances metabolic stability but reduces fluorescence compared to non-hydrogenated imidazo[1,2-a]pyridines, which exhibit strong fluorescence .
- Fluorinated Derivatives : Fluorine at the 3-position (e.g., 3-(4-fluorophenyl)) improves insecticidal activity and selectivity, likely due to enhanced electron-withdrawing effects and metabolic resistance .
- Hydroxyl/Hydroxymethyl Groups : Polar substituents like 8-hydroxyl or hydroxymethyl improve solubility and target binding, as seen in α-glucosidase inhibitors and protein-ligand affinity models .
Pharmacological Activities
Antifungal and Antibacterial Activity
- 8-Methyl derivative : Demonstrates selective antifungal activity against Candida spp., with potency influenced by the tetrahydroimidazo ring’s saturation .
- Tetrahydroimidazo[1,2-a]pyrimidine analogs : Exhibit broader antibacterial activity (e.g., Staphylococcus aureus, Escherichia coli) via hydrazone derivatives, achieving 80–92% synthesis yields .
Enzyme Inhibition and Antiulcer Effects
- α-Glucosidase Inhibition : 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol derivatives show binding energies (−8.2 to −9.1 kcal/mol) comparable to acarbose (−7.9 kcal/mol), suggesting competitive inhibition .
- Antiulcer Activity: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridinylbenzoxazoles outperform ranitidine and cimetidine in protecting against ethanol-induced gastric lesions, highlighting the scaffold’s versatility .
Target Selectivity and Binding Affinity
- (5R,6R,7S,8R)-5-(Hydroxymethyl) derivative : Exhibits superior binding affinity (RMSE: 0.60) in GraphscoreDTA models for neutrophil gelatinase-associated lipocalin (PDB: 3FW4), outperforming DeepDTAF and Pafnucy .
Biological Activity
8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its molecular formula and CAS number 137415-93-1. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, which disrupts cellular processes.
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation. Notably, its selectivity for cancer cells over normal cells enhances its therapeutic potential.
Inhibition of Heparanase-1 (HPSE1)
A recent study highlighted the compound's role as an inhibitor of Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Compound 16 derived from tetrahydroimidazo[1,2-a]pyridine showed enhanced inhibitory activity against HPSE1 with improved selectivity compared to other compounds in its class. This finding positions it as a promising candidate for therapeutic applications targeting HPSE1-related pathologies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the methyl group at the 8-position is crucial as it influences the compound's chemical reactivity and biological efficacy.
Structure-Activity Relationship (SAR)
The structural modifications of imidazo[1,2-a]pyridine derivatives significantly affect their biological activities. The methyl group enhances binding affinity to target enzymes and improves pharmacokinetic properties. Comparative analyses with similar compounds reveal that variations in substituents can lead to distinct biological profiles.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antimicrobial, Anticancer | |
| Tetrahydroimidazo[1,2-a]pyridine | Moderate Anticancer | |
| Imidazo[1,2-a]pyridine | Low Antimicrobial |
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was tested for cytotoxic effects. Results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. The IC50 values were significantly lower than those of conventional chemotherapeutics.
Case Study 2: Inhibition of HPSE1
A novel derivative was synthesized and evaluated for HPSE1 inhibition. The optimized compound demonstrated a high selectivity index over other glucuronidases and showed promise in preclinical models for treating cancer and kidney diseases .
Q & A
Q. Why do similar derivatives exhibit significant yield variations (e.g., 51% vs. 97%)?
- Answer : Key factors include:
- Steric hindrance : Bulky substituents (e.g., phenethyl at C3) slow cyclization .
- Reagent purity : Impure α-haloketones reduce efficiency in one-pot reactions .
- Workup protocols : Acidic extraction (pH 4–5) minimizes losses of polar intermediates .
Methodological Best Practices
Q. What safety protocols are critical for handling nitro-substituted derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
